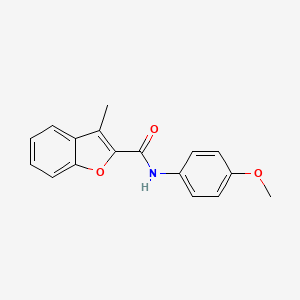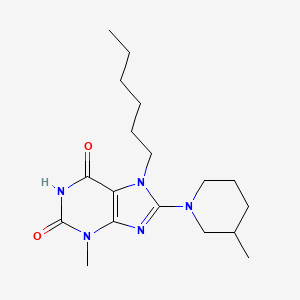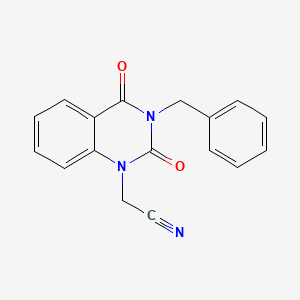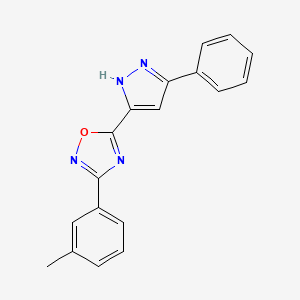![molecular formula C14H19N3OS B6419000 N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide CAS No. 1134999-87-3](/img/structure/B6419000.png)
N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide, also known as TMP-Pyrazole, is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a heterocyclic compound composed of a nitrogen atom, two sulfur atoms, and two carbon atoms, with a molecular weight of 225.3 g/mol. TMP-Pyrazole has been studied for its potential pharmacological properties, including its use in treating various diseases and disorders.
Wissenschaftliche Forschungsanwendungen
N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has been studied for its potential applications in various scientific research fields. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties, and has been studied for its potential use in treating various diseases and disorders. For example, this compound has been found to inhibit the growth of human colon cancer cells, and has been studied for its potential use in the treatment of inflammatory bowel disease. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
Wirkmechanismus
The mechanism of action of N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is not fully understood. However, it is believed to act through the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. In addition, this compound is believed to act through the inhibition of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including human colon cancer cells. In addition, this compound has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. Furthermore, this compound has been found to have anti-angiogenic effects, which means it can inhibit the formation of new blood vessels, which can be beneficial in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide in laboratory experiments has several advantages. First, it is a readily available compound, and can be easily synthesized using a three-step synthesis process. Second, it has been found to possess a variety of pharmacological properties, and has been studied for its potential use in treating various diseases and disorders. Finally, this compound has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a potentially useful compound in laboratory experiments.
However, there are some limitations to the use of this compound in laboratory experiments. For example, its mechanism of action is not fully understood, and further research is needed in order to better understand its pharmacological effects. In addition, the use of this compound in laboratory experiments may be limited due to its potential toxicity.
Zukünftige Richtungen
The potential applications of N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide in scientific research are numerous, and there are many possible future directions for research. For example, further research could be conducted to better understand its mechanism of action, as well as its potential toxicity. In addition, further research could be conducted to explore its potential use in the treatment of various diseases and disorders, such as Alzheimer's disease, inflammatory bowel disease, and cancer. Furthermore, research could be conducted to explore the potential use of this compound in combination with other compounds, as well as its potential use in drug delivery systems. Finally, research could be conducted to explore the potential use of this compound in other fields, such as food science, agriculture, and biotechnology.
Synthesemethoden
N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide can be synthesized using a variety of methods, including a three-step synthesis process. The first step involves the reaction of thiophene-2-carboxylic acid with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid to form the intermediate compound, 1-methyl-3-thiophene-2-carboxylic acid. This intermediate compound is then reacted with propanamide in the presence of a base catalyst, such as triethylamine, to form the desired product, this compound.
Eigenschaften
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-10-13(11(2)17(3)16-10)6-7-14(18)15-9-12-5-4-8-19-12/h4-5,8H,6-7,9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYIZAMQDIHUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 5-({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B6418922.png)
![4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6418935.png)
![3-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418951.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6418954.png)
![3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418964.png)
![2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418972.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B6418980.png)






![methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate](/img/structure/B6419032.png)
